An In-depth Technical Guide to the Chemical Properties of Z-D-2-Nal-OH
An In-depth Technical Guide to the Chemical Properties of Z-D-2-Nal-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-D-2-Nal-OH, also known as N-benzyloxycarbonyl-3-(2-naphthyl)-D-alanine, is a protected amino acid derivative that plays a crucial role in the solid-phase synthesis of peptides. Its unique structure, incorporating a bulky naphthyl group, imparts specific conformational constraints and properties to the resulting peptides. This technical guide provides a comprehensive overview of the chemical properties of Z-D-2-Nal-OH, including its physicochemical characteristics, and outlines experimental protocols for their determination.
Physicochemical Properties
A summary of the key physicochemical properties of Z-D-2-Nal-OH is presented in the table below. It is important to note that while some fundamental properties are well-documented, specific experimental data for solubility and melting point are not consistently available in the public domain. In such cases, this guide provides general experimental protocols for their determination.
| Property | Value | Reference |
| Chemical Name | N-benzyloxycarbonyl-3-(2-naphthyl)-D-alanine | [1] |
| Synonyms | Z-3-(2-naphthyl)-D-alanine | [1] |
| CAS Number | 143218-10-4 | [1] |
| Molecular Formula | C₂₁H₁₉NO₄ | [1] |
| Molecular Weight | 349.38 g/mol | [1] |
| Physical Form | Powder | [1] |
| Purity | ≥98.0% (HPLC) | [1] |
| Melting Point | Data not available; see Protocol 2 | |
| Solubility | Data not available; see Protocol 1 |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthyl and benzyloxycarbonyl groups, as well as signals for the α-proton and β-protons of the alanine (B10760859) backbone.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the aromatic carbons of the two ring systems, and the aliphatic carbons of the amino acid core.
Infrared (IR) Spectroscopy
The IR spectrum of Z-D-2-Nal-OH is predicted to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule, including:
-
N-H stretching vibrations from the carbamate (B1207046) group.
-
C=O stretching from the carboxylic acid and the carbamate.
-
Aromatic C-H and C=C stretching from the naphthyl and benzyl (B1604629) groups.
Mass Spectrometry (MS)
Mass spectrometry analysis would confirm the molecular weight of Z-D-2-Nal-OH. The fragmentation pattern would likely show characteristic losses of the benzyloxycarbonyl group and fragments corresponding to the naphthylalanine core.
Experimental Protocols
Protocol 1: Determination of Solubility
This protocol outlines a general procedure for determining the solubility of Z-D-2-Nal-OH in various solvents.
Objective: To determine the quantitative solubility of Z-D-2-Nal-OH in a range of common laboratory solvents.
Materials:
-
Z-D-2-Nal-OH powder
-
A selection of solvents (e.g., water, methanol, ethanol, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO))
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare saturated solutions by adding an excess of Z-D-2-Nal-OH to a known volume of each solvent in separate vials.
-
Agitate the vials at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC detector.
-
Analyze the diluted samples by HPLC to determine the concentration of dissolved Z-D-2-Nal-OH.
-
Calculate the original concentration in the saturated solution to determine the solubility in mg/mL.
Workflow for Solubility Determination:
Caption: Workflow for the experimental determination of solubility.
Protocol 2: Determination of Melting Point
This protocol describes a standard method for determining the melting point of a solid organic compound like Z-D-2-Nal-OH.[1][2][3][4][5]
Objective: To determine the melting point range of Z-D-2-Nal-OH.
Materials:
-
Z-D-2-Nal-OH powder
-
Capillary tubes
-
Melting point apparatus
Procedure:
-
Ensure the Z-D-2-Nal-OH sample is dry and finely powdered.
-
Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.[3][5]
-
Place the capillary tube into the heating block of the melting point apparatus.[3][4]
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Then, reduce the heating rate to 1-2°C per minute to allow for accurate observation.[1]
-
Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.[1][3]
Workflow for Melting Point Determination:
Caption: Workflow for the experimental determination of melting point.
Biological Context and Signaling Pathways
While specific biological activities of the protected amino acid Z-D-2-Nal-OH itself are not documented, its deprotected form, D-2-naphthylalanine (D-2-Nal), is a critical component in various biologically active peptides. Notably, peptides containing D-2-Nal have been investigated as antagonists for melanocortin receptors, which are G-protein coupled receptors (GPCRs).[6][7][8][9]
The melanocortin system is involved in a wide range of physiological processes. The antagonism of melanocortin receptors, such as MC3R and MC4R, by peptides incorporating D-2-Nal can modulate these pathways.[8][9] The general signaling pathway for a GPCR like the melanocortin receptor is depicted below.
General GPCR Signaling Pathway:
Caption: Antagonism of a G-protein coupled receptor signaling pathway.
Conclusion
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. westlab.com [westlab.com]
- 5. thinksrs.com [thinksrs.com]
- 6. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Pan-Melanocortin Receptor Antagonist [Ac-DPhe(pI)-Arg-Nal(2’)-Orn-NH2] at the MC1R, MC3R, MC4R, and MC5R that Mediates an Increased Feeding Response in Mice and a 40-Fold Selective MC1R Antagonist [Ac-DPhe(pI)-DArg-Nal(2’)-Arg-NH2] - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Demonstration of a Common DPhe7 to DNal(2')7 Peptide Ligand Antagonist Switch for Melanocortin-3 and Melanocortin-4 Receptors Identifies the Systematic Mischaracterization of the Pharmacological Properties of Melanocortin Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Demonstration of a Common DPhe7 to DNal(2′)7 Peptide Ligand Antagonist Switch for Melanocortin-3 and Melanocortin-4 Receptors Identifies the Systematic Mischaracterization of the Pharmacological Properties of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
